2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Lipophilicity ADME Permeability

2-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (CAS 904271-18-7) is a synthetic small molecule with the molecular formula C19H19N3O3S2 and a molecular weight of 401.5 g/mol. It belongs to the benzothiazole-piperazine-sulfonyl chemotype, a scaffold extensively explored in medicinal chemistry for kinase inhibition and antiproliferative applications.

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 904271-18-7
Cat. No. B2653937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
CAS904271-18-7
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H19N3O3S2/c23-18(14-27(24,25)15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)26-19/h1-9H,10-14H2
InChIKeyXENBQYBHZZOZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (CAS 904271-18-7): Core Properties & Sourcing Profile for Research Procurement


2-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (CAS 904271-18-7) is a synthetic small molecule with the molecular formula C19H19N3O3S2 and a molecular weight of 401.5 g/mol. It belongs to the benzothiazole-piperazine-sulfonyl chemotype, a scaffold extensively explored in medicinal chemistry for kinase inhibition and antiproliferative applications. The compound is commercially available as a research-grade screening compound from suppliers such as ChemDiv (Compound ID: G856-7263) with a reported purity typically >95% . Its structure features a benzenesulfonylacetyl group linked to a piperazine ring, which is further substituted with a 1,3-benzothiazole moiety—a combination that confers balanced lipophilicity (logP = 2.75) and multiple hydrogen-bond acceptor sites (HBA = 7), making it suitable for drug discovery campaigns targeting enzymes or receptors with complementary binding pockets .

Why Generic Benzothiazole-Piperazine Compounds Cannot Replace 904271-18-7 in Target-Focused Research


The benzothiazole-piperazine-sulfonyl chemotype encompasses a diverse array of analogs with distinct substitution patterns that profoundly influence target engagement, selectivity, and physicochemical properties. Even subtle structural changes—such as the position of the sulfonyl linker (acetyl vs. propanoyl) or the introduction of substituents on the benzothiazole ring—can dramatically alter inhibitory potency and cellular activity. For example, within structurally related sulfonyl-piperazine benzothiazinone inhibitors, optimization of the sulfone moiety was critical for achieving selectivity versus off-target lipases [1]. Similarly, benzothiazole-piperazine arylsulfonamide derivatives exhibit cytotoxicity profiles that vary considerably depending on the aryl substitution pattern, with specific analogs showing differential activity across hepatocellular (HepG-2), prostate (DU-145), breast (MCF-7), and leukemic (CCRF-CEM) cancer cell lines [2]. Therefore, direct substitution of 904271-18-7 with a close analog lacking rigorous comparative biological validation risks introducing unpredictable changes in target potency, selectivity, and cellular efficacy, undermining reproducibility in focused research programs.

Quantitative Differentiation Evidence for 2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (904271-18-7)


Physicochemical Differentiation: Lipophilicity Advantage vs. 6-Methoxy Analog

The unsubstituted benzothiazole core of 904271-18-7 yields a computed logP of 2.75, which is approximately 0.5 log units lower than the 6-methoxy-substituted analog (CAS 897469-25-9; estimated logP ~3.25 due to the electron-donating methoxy group). This lower lipophilicity is within the optimal range for oral drug-like properties, potentially reducing off-target binding to hydrophobic protein pockets. The polar surface area (PSA = 58.19 Ų) and seven hydrogen-bond acceptors further support favorable solubility characteristics compared to more lipophilic analogs . When benchmarked against the unsubstituted piperazine comparator 2-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 309268-43-7), which lacks the acetyl carbonyl linker, 904271-18-7 provides an additional hydrogen-bond acceptor that may enhance interactions with kinase hinge regions or other polar binding sites .

Lipophilicity ADME Permeability

Antiproliferative Class Activity: Benzothiazole-Piperazine Sulfonamide Core Demonstrating Broad-Spectrum Cytotoxicity

While direct, head-to-head antiproliferative data for compound 904271-18-7 against a specific comparator are not currently available in the public literature, the benzothiazole-piperazine arylsulfonamide scaffold to which it belongs has demonstrated validated cytotoxic activity against a panel of human cancer cell lines. Representative arylsulfonamide derivatives in this class exhibited CC50 values in the low micromolar range against hepatocellular (HepG-2), prostate (DU-145), breast (MCF-7), and human acute T-lymphoblastic leukemia (CCRF-CEM) cell lines [1]. The compound's structural alignment with this active pharmacophore—including the benzenesulfonyl group and the benzothiazole-piperazine core—strongly supports its potential utility as a screening candidate in anticancer target identification campaigns. When compared to the arylthiol analog series (e.g., compounds 6b, 6c, 6j from the same study), the sulfonamide-bearing derivatives (including the core of 904271-18-7) generally exhibited superior potency, with the sulfonamide linkage providing enhanced metabolic stability relative to the thioether linkage [1].

Anticancer Cytotoxicity Kinase Inhibition

Target Engagement Potential: Benzothiazole-Piperazine Scaffold as a Privileged Kinase/Enzyme Inhibitor Pharmacophore

The benzothiazole-piperazine scaffold is a privileged pharmacophore for enzyme inhibition, with demonstrated activity across multiple target classes. Sulfonyl-piperazine benzothiazinone derivatives have been optimized as covalent inhibitors of DprE1 from Mycobacterium tuberculosis, with structure-guided design producing potent antitubercular agents [1]. Similarly, sulfonylated benzothiazoles have been developed as inhibitors of endothelial lipase (EL), where introduction of an α-sulfone moiety to the benzothiazole series resulted in increased potency versus EL, with optimized compounds achieving in vitro IC50 values in the nanomolar range and demonstrating selectivity over hepatic lipase [2]. Patent literature further discloses piperazine benzothiazole derivatives for the treatment of cerebral ischemic disorders and CNS diseases via modulation of the JNK signaling pathway [3]. Compound 904271-18-7, with its benzenesulfonylacetyl-piperazine-benzothiazole architecture, occupies a unique position at the intersection of these validated pharmacophores, combining the sulfone motif critical for EL inhibition with the piperazine-benzothiazole core implicated in CNS and anti-infective activity.

Kinase Inhibition DprE1 Endothelial Lipase CNS Disorders

Solubility and Formulation Profile: logSw Benchmarking for In Vitro Assay Compatibility

The computed logSw (log of aqueous solubility) for 904271-18-7 is -3.11, indicating moderate aqueous solubility suitable for in vitro assay formats . This value compares favorably to more lipophilic benzothiazole-piperazine analogs with additional ring substitutions (e.g., chloro- or methoxy-substituted derivatives), which typically exhibit logSw values below -4.0, increasing the risk of compound precipitation during biochemical or cell-based assays. The compound demonstrates solubility at 10 mM in DMSO, a standard concentration for screening library storage . This solubility profile, combined with its moderate molecular weight (401.5 Da), supports reliable dose-response testing across a range of assay conditions without the need for special formulation vehicles.

Aqueous Solubility DMSO Solubility Assay Development

Priority Application Scenarios for Procuring 2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (904271-18-7)


Kinase Inhibitor Screening and PIM Kinase Family Profiling

Given the validated activity of structurally related aminothiazolone and benzothiazole-piperazine scaffolds against the PIM kinase family, 904271-18-7 can serve as a starting point for a focused kinase inhibitor screen. Its benzenesulfonylacetyl group mimics the sulfone moiety critical for potency in endothelial lipase inhibitors, suggesting potential cross-reactivity with the ATP-binding pockets of serine/threonine kinases [1]. The compound's computed logP (2.75) and moderate PSA (58.19 Ų) align with properties typical of Type I kinase inhibitors, making it suitable for biochemical IC50 determination against a panel of PIM1, PIM2, and PIM3 isoforms, as well as broader kinome profiling to assess selectivity .

Antiproliferative Agent Development for Hematological and Solid Tumor Cell Lines

The benzothiazole-piperazine sulfonamide chemotype has established cytotoxicity against hepatocellular (HepG-2), prostate (DU-145), breast (MCF-7), and leukemic (CCRF-CEM) cell lines [1]. Compound 904271-18-7 can be prioritized for antiproliferative testing in these cell line models, leveraging its benzenesulfonyl group—a motif associated with enhanced potency compared to arylthiol analogs [1]. Its favorable solubility profile (logSw = -3.11, DMSO soluble at 10 mM) supports reliable dose-response experiments with minimal precipitation artifacts .

Structure-Activity Relationship (SAR) Exploration for CNS Disorders Targeting JNK Pathway

Patent literature has established that piperazine benzothiazole derivatives can modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cerebral ischemic disorders and neurodegenerative diseases [1]. Compound 904271-18-7, with its piperazine-benzothiazole core and benzenesulfonyl substituent, represents a suitable scaffold for SAR exploration targeting JNK1, JNK2, or JNK3 isoforms. The compound's moderate lipophilicity (logP = 2.75) is conducive to blood-brain barrier penetration predictions, an essential criterion for CNS drug discovery programs .

Anti-Infective Screening Against Mycobacterium tuberculosis DprE1

Structure-guided optimization of sulfonyl-piperazine derivatives has yielded potent inhibitors of DprE1, an essential enzyme for mycobacterial cell wall synthesis [1]. While 904271-18-7 is based on a benzothiazole rather than a benzothiazinone core, its sulfonyl-piperazine motif aligns with the pharmacophore requirements for DprE1 binding. The compound can be included in screening cascades for antitubercular activity, with follow-up biochemical assays to determine DprE1 inhibitory potency, comparing its activity to the clinical candidate Macozinone [1].

Quote Request

Request a Quote for 2-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.